3',5'-Dibromosulfanilanilide
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Overview
Description
3’,5’-Dibromosulfanilanilide is a chemical compound known for its antibacterial properties. It is a derivative of sulfanilamide, where the hydrogen atoms at the 3’ and 5’ positions of the benzene ring are replaced by bromine atoms. This compound has been studied for its potential therapeutic applications, particularly in the treatment of bacterial infections .
Preparation Methods
The synthesis of 3’,5’-Dibromosulfanilanilide typically involves the bromination of sulfanilamide. One common method includes the use of bromine in an acidic medium to achieve the desired substitution on the benzene ring. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective bromination at the 3’ and 5’ positions .
For industrial production, the process may involve the use of more efficient and scalable methods. For example, the preparation of high-purity 2-amino-3,5-dibromobenzaldehyde, a precursor to 3’,5’-Dibromosulfanilanilide, can be achieved through a series of steps including catalytic hydrogenation, oxidation-reduction, and bromination .
Chemical Reactions Analysis
3’,5’-Dibromosulfanilanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3’,5’-Dibromosulfanilanilide has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Mechanism of Action
The antibacterial activity of 3’,5’-Dibromosulfanilanilide is believed to be due to its ability to inhibit the synthesis of folic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this enzyme, the compound effectively prevents the bacteria from synthesizing the folic acid necessary for their growth and replication .
Comparison with Similar Compounds
3’,5’-Dibromosulfanilanilide can be compared with other sulfanilamide derivatives such as:
Sulfanilamide: The parent compound, which lacks the bromine substitutions.
Sulfathiazole: Another sulfanilamide derivative with a thiazole ring.
Sulfadiazine: A derivative with a pyrimidine ring.
The uniqueness of 3’,5’-Dibromosulfanilanilide lies in its bromine substitutions, which enhance its antibacterial properties compared to the parent compound .
Properties
CAS No. |
5438-94-8 |
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Molecular Formula |
C12H10Br2N2O2S |
Molecular Weight |
406.09 g/mol |
IUPAC Name |
4-amino-N-(3,5-dibromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Br2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 |
InChI Key |
CMPLBWGAIBCXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
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